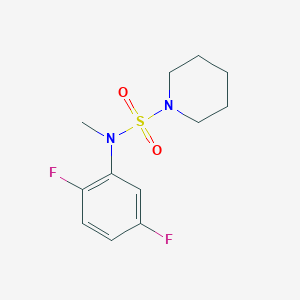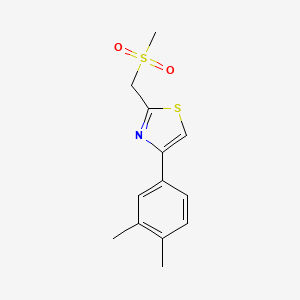
3-(5-chloro-3,4-dihydro-1H-isoquinolin-2-yl)propanenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(5-chloro-3,4-dihydro-1H-isoquinolin-2-yl)propanenitrile is a chemical compound that belongs to the class of isoquinoline derivatives. It has been found to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and antidepressant effects. The compound has also been investigated for its potential use in the treatment of various diseases, such as cancer and Alzheimer's disease.
Wirkmechanismus
The mechanism of action of 3-(5-chloro-3,4-dihydro-1H-isoquinolin-2-yl)propanenitrile is not fully understood. However, it has been suggested that the compound acts as a modulator of the serotonergic and noradrenergic systems in the brain. It has also been found to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which are involved in the inflammatory response.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits a number of biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). It has also been shown to increase the levels of neurotransmitters, such as serotonin and norepinephrine, which are involved in the regulation of mood and behavior.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 3-(5-chloro-3,4-dihydro-1H-isoquinolin-2-yl)propanenitrile in lab experiments is its relatively low toxicity. It has been found to have a high therapeutic index, which means that it can be administered at high doses without causing significant toxicity. However, one of the limitations of using this compound is its poor solubility in water, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are several future directions for the study of 3-(5-chloro-3,4-dihydro-1H-isoquinolin-2-yl)propanenitrile. One potential direction is the investigation of its potential use in the treatment of cancer. Studies have shown that the compound exhibits anti-tumor activity in vitro and in vivo. Another potential direction is the study of its effects on neurodegenerative diseases, such as Alzheimer's disease. It has been suggested that the compound may have neuroprotective effects and may be useful in the treatment of these diseases. Finally, further research is needed to fully understand the mechanism of action of this compound and to identify potential new targets for its use in the treatment of various diseases.
Synthesemethoden
The synthesis of 3-(5-chloro-3,4-dihydro-1H-isoquinolin-2-yl)propanenitrile involves the reaction of 5-chloro-3,4-dihydroisoquinoline with acrylonitrile in the presence of a base catalyst. The reaction proceeds through a Michael addition reaction followed by an intramolecular cyclization to form the final product. The yield of the reaction can be improved by optimizing the reaction conditions, such as the reaction temperature, reaction time, and the choice of catalyst.
Wissenschaftliche Forschungsanwendungen
The potential scientific research applications of 3-(5-chloro-3,4-dihydro-1H-isoquinolin-2-yl)propanenitrile are vast. The compound has been studied for its anti-inflammatory and analgesic effects, which make it a potential candidate for the treatment of chronic pain and inflammation-related diseases. It has also been investigated for its antidepressant effects and its potential use in the treatment of depression and anxiety disorders.
Eigenschaften
IUPAC Name |
3-(5-chloro-3,4-dihydro-1H-isoquinolin-2-yl)propanenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2/c13-12-4-1-3-10-9-15(7-2-6-14)8-5-11(10)12/h1,3-4H,2,5,7-9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRUPIVYDQZXWIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1C(=CC=C2)Cl)CCC#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-(2-Fluorophenyl)-2-[3-(2,2,2-trifluoroethoxy)propyl]pyridazin-3-one](/img/structure/B7593273.png)
![3-[[(1-ethyl-2-methylpiperidin-4-yl)-methylamino]methyl]-1H-quinolin-2-one](/img/structure/B7593278.png)

![N-(2-methoxyethyl)spiro[2H-indole-3,1'-cyclopropane]-1-carboxamide](/img/structure/B7593283.png)






![3-Butylsulfonyl-3-azabicyclo[3.3.1]nonan-9-ol](/img/structure/B7593342.png)


![1-[(2-Bromo-4-chlorophenyl)methyl]-1,2,4-triazole](/img/structure/B7593364.png)